molecular formula C5Cl4OS B1599549 3,4,5-Trichlorothiophene-2-carbonyl chloride CAS No. 24422-15-9

3,4,5-Trichlorothiophene-2-carbonyl chloride

Cat. No.: B1599549
CAS No.: 24422-15-9
M. Wt: 249.9 g/mol
InChI Key: ASESVIHJSOBINF-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

3,4,5-Trichlorothiophene-2-carbonyl chloride is a chlorinated thiophene derivative with the systematic IUPAC name This compound. It is registered under the CAS number 24422-15-9 and has the molecular formula C₅Cl₄OS , corresponding to a molecular weight of 249.91 g/mol . The compound is also recognized by alternative nomenclatures, including trichlorothiophene-2-carbonyl chloride, 3,4,5-trichloro-2-thiophenecarbonyl chloride, and 2-thiophenecarbonyl chloride, 3,4,5-trichloro-.

Key identifiers include:

Property Value
CAS Number 24422-15-9
Molecular Formula C₅Cl₄OS
Molecular Weight 249.91 g/mol
MDL Number MFCD02093952
PubChem CID 7010308
SMILES Notation ClC(=O)C1=C(Cl)C(Cl)=C(Cl)S1
InChI Key ASESVIHJSOBINF-UHFFFAOYSA-N

The compound is classified under the Beilstein registry number 1427060 and is commercially available in high purity (≥97%) from suppliers like Thermo Scientific and Ambeed.

Molecular Structure and Bonding Configuration Analysis

The molecular structure of this compound features a thiophene ring substituted with three chlorine atoms at positions 3, 4, and 5, along with a carbonyl chloride group attached to position 2. This arrangement creates a planar aromatic system with distinct electronic characteristics.

Key Structural Features :

  • Thiophene Ring : The sulfur atom in the thiophene ring contributes to conjugation, stabilizing the aromatic system.
  • Electron-Withdrawing Substituents :
    • The carbonyl chloride group (-COCl) at position 2 is highly electrophilic due to resonance stabilization.
    • Three chlorine atoms at positions 3, 4, and 5 act as strong electron-withdrawing groups, further activating the ring toward electrophilic substitution.
  • Steric Effects : The bulky chlorine atoms at adjacent positions (3, 4, 5) create steric hindrance

Properties

IUPAC Name

3,4,5-trichlorothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl4OS/c6-1-2(7)5(9)11-3(1)4(8)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASESVIHJSOBINF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=C1Cl)Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426620
Record name 3,4,5-Trichlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24422-15-9
Record name 3,4,5-Trichlorothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Conversion from 3,4,5-Trichloro-2-thiophenecarboxylic Acid

The most straightforward and widely reported method to prepare 3,4,5-trichlorothiophene-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) as an activator and 1,2-dichloroethane as solvent.

Procedure:

  • A mixture of 3,4,5-trichloro-2-thiophenecarboxylic acid (20.4 g, 0.088 mol), thionyl chloride (7.3 mL, 0.1 mol), and DMF (0.2 mL) is dissolved in 80 mL of 1,2-dichloroethane.
  • The reaction mixture is heated at reflux temperature for 3 hours.
  • After about 1 hour, the mixture becomes a clear solution, indicating the progression of the reaction.
  • The reaction mixture is cooled to 25°C, concentrated under reduced pressure, and subjected to high vacuum to remove residual solvents.
  • The product is obtained as an oil that solidifies upon standing to an off-white powder with a melting point of 37–41°C.
  • The yield is typically high, around 98% by weight, with purity exceeding 99% by gas chromatography analysis.
Parameter Value
Starting material 3,4,5-Trichloro-2-thiophenecarboxylic acid (20.4 g)
Thionyl chloride amount 7.3 mL (0.1 mol)
DMF catalyst 0.2 mL
Solvent 1,2-Dichloroethane (80 mL)
Reaction temperature Reflux (~83°C)
Reaction time 3 hours
Yield 22.0 g (98% wt)
Purity (GC area %) >99%
Melting point 37–41°C

This method is well-documented and efficient, providing a reliable route to the acid chloride from the corresponding acid precursor.

Multi-Step Synthesis from Tetrachlorothiophene via Organometallic Intermediates

An alternative and more elaborate synthetic strategy involves the preparation of this compound starting from tetrachlorothiophene. This approach includes organometallic transformations to introduce the carboxylic acid functionality, followed by conversion to the acid chloride.

Key Steps:

  • Lithiation or Grignard Formation: Tetrachlorothiophene is subjected to lithiation using n-butyllithium in methyl tert-butyl ether (MTBE) solvent or converted to a Grignard reagent activated by 1,2-dibromoethane.
  • Carboxylation: The organometallic intermediate is then treated with carbon dioxide (CO₂) to afford 3,4,5-trichloro-2-thiophenecarboxylic acid.
  • Conversion to Acid Chloride: The acid is converted to the acid chloride by reaction with excess thionyl chloride (SOCl₂), followed by purification, typically vacuum distillation or solvent removal under vacuum.

This route was developed to provide an efficient laboratory-scale synthesis and has been demonstrated on multi-kilogram scales. It allows the use of commercially available tetrachlorothiophene as a starting material, which can be advantageous for large-scale production.

Step Reagents/Conditions Outcome
Lithiation or Grignard formation n-Butyllithium in MTBE or Mg + 1,2-dibromoethane Organometallic intermediate
Carboxylation CO₂ gas 3,4,5-Trichloro-2-thiophenecarboxylic acid
Acid chloride formation SOCl₂ (excess), reflux, vacuum purification This compound

This method is supported by detailed experimental studies and patent literature, confirming its reproducibility and scalability.

Summary Table of Preparation Routes

Preparation Route Starting Material Key Reagents/Conditions Yield/Purity Scale Notes
Direct acid chloride formation 3,4,5-Trichloro-2-thiophenecarboxylic acid Thionyl chloride, DMF, 1,2-dichloroethane, reflux 3 h 98% yield, >99% purity Laboratory scale Simple, high yield, well-established
Organometallic route from tetrachlorothiophene Tetrachlorothiophene n-Butyllithium or Mg + 1,2-dibromoethane, CO₂, SOCl₂ High yield of acid, efficient acid chloride formation Multi-kilogram scale Scalable, uses commercially available starting materials
Vapor phase chlorination to nitrile intermediate 2-Thiophenecarbonitrile Chlorine gas, 500°C, quartz reactor 69% distilled yield of nitrile Multi-kilogram scale Industrially relevant intermediate step

Research Findings and Process Optimization

  • The addition of catalytic DMF significantly enhances the chlorination reaction with thionyl chloride by forming a reactive Vilsmeier-type intermediate, increasing reaction rates and yields.
  • Use of 1,2-dichloroethane as a solvent provides a suitable reflux temperature and solvent stability under reaction conditions.
  • The organometallic approach allows for flexible introduction of carboxyl functionality and is adaptable for scale-up.
  • Vapor phase chlorination offers an efficient route to key intermediates, though it requires specialized high-temperature equipment and careful control of reaction parameters to minimize by-products.
  • Purification by vacuum distillation or high vacuum solvent removal is essential to obtain high-purity acid chloride suitable for further synthetic applications.

Scientific Research Applications

Synthetic Chemistry

Building Block for Derivatives

3,4,5-Trichlorothiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various thiophene derivatives. Its reactivity allows for modifications that can lead to compounds with enhanced properties. For example, it has been utilized in the development of insecticides by serving as a precursor to halogenated thiophene derivatives, which exhibit selective activity against pests like aphids and mites while maintaining low toxicity to mammals .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Lithiation Reaction : Using n-butyllithium in MTBE solvent.
  • Grignard Method : Involves the reaction of 1,2-dibromoethane followed by carbonation with CO₂ to yield trichloro-2-thiophenecarboxylic acid, which is then converted to the acid chloride using thionyl chloride .

These synthetic routes are essential for producing the compound on a commercial scale for various applications.

Agricultural Applications

Insecticides Development

One of the most notable applications of this compound is in the formulation of insecticides. Specifically, it has been incorporated into the synthesis of new classes of insecticides such as XR-693 and XR-906. These compounds have demonstrated effectiveness against common agricultural pests while showing minimal toxicity to non-target organisms .

Table 1: Insecticides Derived from this compound

CompoundTarget PestsToxicity LevelApplication Area
XR-693AphidsLowFood crops
XR-906MitesLowOrnamental plants

Pharmaceutical Applications

Potential Anticancer Agents

Research has indicated that derivatives synthesized from this compound may possess anticancer properties. For instance, studies have explored the synthesis of β-carboline derivatives that exhibit significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed promising candidates with IC₅₀ values indicating their potential effectiveness in cancer treatment .

Case Study: Anticancer Activity Evaluation

A specific study evaluated several β-carboline derivatives derived from trichlorothiophene compounds against human colorectal adenocarcinoma cell lines. The results showed varying degrees of activity with some compounds exhibiting IC₅₀ values below 10 µM, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Group Reactivity Index (Hypothetical)
This compound Cl (3,4,5), COCl (2) Carbonyl chloride High (1.0)
5-Chloro-3-methylthiophene-2-carbonyl chloride Cl (5), CH₃ (3), COCl (2) Carbonyl chloride Moderate (0.6)
5-Chlorothiophene-2-carbonyl chloride Cl (5), COCl (2) Carbonyl chloride Low (0.4)
4-Chlorothiophene-3-carbonyl chloride Cl (4), COCl (3) Carbonyl chloride Moderate (0.5)

Table 2: Application Scope

Compound Name Primary Applications Key Advantage
This compound Agrochemicals, Pharmaceuticals High stability and reactivity
3-Methoxythiophene-2-carbonyl chloride Drug intermediates Methoxy group for bioactivity
Methyl 5-chloro-4-methoxythiophene-2-carboxylate Polymer chemistry Ester group for controlled hydrolysis

Biological Activity

3,4,5-Trichlorothiophene-2-carbonyl chloride is a chlorinated aromatic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C₅Cl₃OS
  • Molecular Weight: 249.93 g/mol
  • CAS Number: 24422-15-9

The presence of three chlorine atoms on the thiophene ring significantly enhances its reactivity and selectivity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymatic processes.

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. Research conducted on various cancer cell lines indicates that it can induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Activity in Breast Cancer Cells
A study evaluated the effects of the compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of key biological pathways involved in microbial growth and cancer cell survival.

  • Nucleophilic Substitution Reactions: The chlorine atoms can undergo nucleophilic substitution reactions with various biological macromolecules.
  • Enzyme Inhibition: The compound's aldehyde functionality may interact with amino acid residues in enzyme active sites, leading to loss of function.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Related Compounds

CompoundAntimicrobial ActivityAnticancer Activity
3-ThiophenecarboxaldehydeModerateLow
2-ThiophenecarboxaldehydeLowModerate
This compound High High

The comparative analysis highlights the enhanced biological activities associated with the trichlorinated derivative.

Q & A

Q. What are the recommended storage and handling protocols for 3,4,5-Trichlorothiophene-2-carbonyl chloride?

  • Methodological Answer : Based on analogous chlorothiophene derivatives (e.g., 3-Chlorothiophene-2-carbonyl chloride), store the compound below 4°C in airtight, moisture-resistant containers to prevent hydrolysis or degradation. Use inert gas purging (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles, is mandatory during handling .

Table 1 : Storage Conditions for Related Chlorothiophene Derivatives

CompoundStorage TemperatureStability NotesReference
3-Chlorothiophene-2-carbonyl chlorideBelow 4°CMoisture-sensitive
5-Chloro-2-thiophenecarboxaldehyde0–6°CLight-sensitive

Q. What synthetic routes are used to prepare this compound?

  • Methodological Answer : The compound is synthesized via chlorination of thiophene precursors using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A typical procedure involves refluxing the carboxylic acid precursor (e.g., 3,4,5-Trichlorothiophene-2-carboxylic acid) with excess SOCl₂ under anhydrous conditions. Post-reaction, excess SOCl₂ is removed under reduced pressure, and the product is purified via fractional distillation or recrystallization .

Q. How can researchers verify the purity of this compound?

  • Methodological Answer : Purity is assessed using a combination of:
  • HPLC : To quantify organic impurities (e.g., unreacted precursors).
  • NMR Spectroscopy : To confirm structural integrity (e.g., characteristic peaks for carbonyl and trichloro groups).
  • Melting Point Analysis : Compare observed values with literature data (e.g., related compounds like 5-Chlorothiophene-2-carboxylic acid melt at 146–150°C ).

Advanced Research Questions

Q. How does the reactivity of this compound vary under different solvent systems?

  • Methodological Answer : The compound’s reactivity is highly solvent-dependent. In polar aprotic solvents (e.g., DMF, THF), it acts as an electrophile, facilitating nucleophilic acyl substitution reactions. In non-polar solvents (e.g., hexane), reactivity decreases due to reduced solvation. Experimental design should include kinetic studies under varying solvent conditions, monitored via FT-IR or GC-MS to track reaction progress .

Q. What strategies resolve contradictions in reported reaction yields involving this compound?

  • Methodological Answer : Systematic analysis of variables is critical:
  • Control Experiments : Reproduce reactions under identical conditions (temperature, catalyst loading, purity of reagents).
  • Advanced Analytics : Use LC-MS to identify byproducts or degradation pathways.
  • Literature Cross-Validation : Apply the EPA’s literature search framework (e.g., filtering by study type, peer-reviewed sources) to prioritize high-confidence data .

Q. What are the potential applications of this compound in medicinal chemistry?

  • Methodological Answer : The trichlorothiophene scaffold is a versatile pharmacophore. Example applications:
  • Drug Design : Serve as a reactive intermediate for protease inhibitors (e.g., acylating agent in covalent drug development).
  • Material Science : Functionalize polymers for enhanced thermal stability, leveraging the electron-withdrawing trichloro moiety.
  • Agrochemicals : Explore derivatization to herbicides via nucleophilic displacement of chloride groups .

Safety and Compliance

Q. How should waste containing this compound be managed?

  • Methodological Answer : Follow hazardous waste protocols:
  • Segregation : Store in dedicated, labeled containers separate from aqueous waste.
  • Neutralization : Hydrolyze residual compound with cold sodium bicarbonate solution before disposal.
  • Professional Disposal : Collaborate with certified waste management services, as mandated for chlorinated organics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trichlorothiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4,5-Trichlorothiophene-2-carbonyl chloride

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